2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide
Description
Historical Development of Phenoxyacetamide Chemistry
The chemical exploration of phenoxyacetamides traces its origins to early 20th-century efforts in optimizing acetic acid derivatives for therapeutic use. Phenoxy acetic acid, first synthesized via nucleophilic substitution between phenol and chloroacetic acid, laid the groundwork for subsequent derivatization. By mid-century, researchers recognized the pharmacological potential of introducing amide functionalities to enhance bioavailability and target specificity. The 1980s marked a turning point with the development of microwave-assisted synthesis, enabling efficient production of phenoxy oxazoline and thiazole derivatives. Patent literature from the 2010s further expanded the scope, demonstrating herbicidal applications of N-benzyl-phenoxyacetamides, while recent advancements (2025) highlight condensation strategies with thymol-based anhydrides to create multi-functional analogs. This evolutionary trajectory underscores the scaffold’s adaptability to diverse synthetic and therapeutic goals.
Classification within Medicinal Chemistry
Phenoxyacetamides are classified based on substituent patterns and appended heterocycles, which dictate their biological interactions. Broad categories include:
- Simple arylacetamides : Characterized by unmodified phenyl or substituted aryl groups.
- Heterocyclic hybrids : Integrate indole, quinoline, or thiazole moieties to enhance binding to enzymatic pockets.
- Multi-substituted derivatives : Feature halogen, alkoxy, or carbonyl groups at strategic positions to modulate electronic and steric properties.
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide belongs to the third category, distinguished by its 5-chloro-2-ethoxy-4-formylphenoxy backbone and N-phenylacetamide terminus. The chloro group enhances lipophilicity, while the formyl moiety offers a site for further functionalization, positioning it as a versatile intermediate in structure-activity relationship (SAR) studies.
Position of this compound in Drug Discovery Research
This compound’s structural complexity aligns with modern drug design principles favoring multi-target engagement. The phenoxyacetamide core is known to interact with cyclooxygenase-2 (COX-2) and bacterial efflux pumps, suggesting potential anti-inflammatory or antimicrobial applications. Its 4-formyl group enables Schiff base formation with amine-containing biomolecules, a feature exploited in prodrug development. Comparative analysis with analogs like N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide reveals that the ethoxy and chloro substituents may improve metabolic stability by resisting cytochrome P450-mediated oxidation. Despite limited direct pharmacological data, its structural kinship to bioactive phenoxyacetamides supports its utility as a lead compound in oncology and infectious disease research.
Significance in Contemporary Pharmaceutical Research
Current trends emphasize phenoxyacetamides as privileged scaffolds due to their synthetic accessibility and modular pharmacophores. The 2025 synthesis of thymol-derived analogs exemplifies efforts to enhance anti-inflammatory potency via steric hindrance and hydrogen bonding. For this compound, the formyl group’s role in facilitating covalent target binding (e.g., with cysteine residues in kinases) is of particular interest. Additionally, its compatibility with click chemistry protocols enables rapid generation of derivative libraries for high-throughput screening. As combinatorial chemistry and computational modeling advance, this compound is poised to serve as a cornerstone in developing next-generation therapeutics with improved selectivity and reduced off-target effects.
Properties
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWKMRBCYNBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetic acid.
Reduction: 2-(5-chloro-2-ethoxy-4-hydroxyphenoxy)-N-phenylacetamide.
Substitution: 2-(5-amino-2-ethoxy-4-formylphenoxy)-N-phenylacetamide.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide:
Scientific Research Applications
- Organic buffer: It can be used as an organic buffer for biology and biochemistry applications .
- Synthesis of amide podand: 2-Chloro-N-phenylacetamide may be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), which is an amide podand .
- Building block: Formylphenoxy)-N-(aryl)acetamides can serve as precursors for creating various fused pyran systems .
- Medicinal chemistry: Compounds having a 2-phenoxy-N-phenylacetamide core structure have attracted attention and have exhibited antibacterial, antiparasitic, anticancer, and antiviral properties .
- Antipsychotic activity: 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides have demonstrated potential antipsychotic effects and may interact with 5-HT2A and D2 receptors .
- ParE inhibitors: Phenylacetamide derivatives have the potential to be utilized as ParE inhibitors for treating bacterial infections .
Related Compounds and Their Applications
Caution
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Phenoxy Ring
Variations in substituents on the phenoxy ring significantly influence biological activity and physicochemical properties:
Key Observations :
- Halogen substitution (Cl, Br, F) enhances electrophilicity and binding to hydrophobic pockets in target proteins .
- Nitro groups (e.g., 3-fluoro-4-nitro derivatives) improve antitubercular potency but may increase toxicity .
- Heterocyclic linkers (e.g., oxadiazole in compound 4h) enhance anticancer activity by promoting hydrogen bonding and π-π stacking .
Modifications to the Acetamide Side Chain
The N-phenyl group in the acetamide moiety can be replaced with other substituents to modulate activity:
Key Observations :
- Amino groups (e.g., 5-amino-2-methylphenyl) may enable additional hydrogen-bond interactions but require further biological validation .
Biological Activity
Overview
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C_{11}H_{12}ClNO_{4} and a molecular weight of 257.67 g/mol. This compound has garnered interest in various fields of biological research due to its potential enzyme inhibition properties and interactions with protein-ligand systems. Its unique structure, featuring chloro, ethoxy, and formyl functional groups, contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can engage in covalent bonding with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the chloro and ethoxy groups enhance the compound's binding affinity and specificity for its targets.
Enzyme Inhibition
Research indicates that this compound is utilized in studies focused on enzyme inhibition. It has been shown to affect various enzymatic pathways, which could have implications for therapeutic applications in diseases where enzyme regulation is critical .
Protein-Ligand Interactions
The compound is also studied for its role in protein-ligand interactions. Its ability to bind effectively to proteins makes it a candidate for further exploration in drug design and development. The binding dynamics can be influenced by the specific arrangement of functional groups within the molecule, allowing for tailored interactions with target proteins .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide | C_{11}H_{12}ClNO_{4} | Enzyme inhibition studies |
| 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | C_{15}H_{16}ClNO_{4} | Altered solubility and reactivity |
| 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-methylacetamide | C_{12}H_{14}ClNO_{4} | Potential anti-cancer properties |
This table highlights how variations in substituents can influence the biological properties of related compounds.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antidepressant Activity : A related compound showed significant antidepressant activity in forced swim tests (FST), demonstrating a decrease in immobility duration comparable to fluoxetine . While specific data on this compound is limited, insights from these studies suggest potential neuropharmacological applications.
- Anticancer Properties : Other derivatives have been explored for their anticancer activities through computational docking studies against VEGFR2 and FGFR1 proteins. These studies indicated strong inhibitory activities, suggesting that similar structural motifs could confer anticancer properties to this compound as well .
Q & A
Q. What are the common synthetic routes for 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally related acetamides typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Reacting halogenated nitroarenes (e.g., 3-chloro-4-fluoronitrobenzene) with alkoxy donors (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates .
- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .
- Condensation : Employing condensing agents (e.g., cyanoacetic acid) for amide bond formation. Reflux in toluene:water mixtures (8:2) with sodium azide has been effective for analogous azidoacetamide syntheses .
- Optimization : Monitor reactions via TLC (hexane:ethyl acetate, 9:1 solvent system) and adjust reflux duration (5–7 hours) to minimize by-products. Recrystallization in ethanol improves purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., formyl, ethoxy, and chloro groups). Compare spectral data with structurally validated compounds (e.g., indanedione-derived acetamides) .
- Chromatography : TLC with hexane:ethyl acetate (9:1) monitors reaction progress . For purity assessment, employ HPLC with reverse-phase columns.
- Recrystallization : Purify crude products using ethanol or pet-ether to isolate crystalline forms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, protective clothing, and goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates (e.g., chloroacetyl chloride) .
- Waste Management : Segregate halogenated by-products and dispose via certified chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated into designing novel derivatives of this compound?
- Methodological Answer :
- Reaction Design : Apply tools like ICReDD’s quantum chemical reaction path searches to predict energetically favorable pathways. For example, simulate formyl group reactivity under varying pH or catalysts .
- Data-Driven Optimization : Use machine learning to analyze experimental datasets (e.g., yields under different solvents) and refine computational models. This reduces trial-and-error in optimizing conditions like temperature or catalyst loading .
Q. How can researchers analyze and resolve contradictions in reaction outcomes, such as unexpected product formation during derivative synthesis?
- Methodological Answer :
- Mechanistic Studies : Investigate side reactions via isotopic labeling (e.g., C tracing) or intermediate trapping. For example, notes unexpected indanedione adducts due to competing condensation pathways .
- Comparative Analysis : Cross-validate products by comparing melting points, NMR, and HPLC retention times with authentic samples synthesized via alternative routes .
Q. What strategies are effective in minimizing hazardous by-products (e.g., halogenated intermediates) during large-scale synthesis?
- Methodological Answer :
- Green Chemistry Approaches : Replace chlorinated solvents (e.g., 1,2-dichloroethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalytic Methods : Use iron powder instead of stoichiometric reducing agents to minimize metal waste .
- In Situ Monitoring : Implement inline FTIR or Raman spectroscopy to detect hazardous intermediates early and adjust reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
